molecular formula C5H8O B156023 3-Methyl-2,3-dihydrofuran CAS No. 1708-27-6

3-Methyl-2,3-dihydrofuran

Cat. No. B156023
CAS RN: 1708-27-6
M. Wt: 84.12 g/mol
InChI Key: GLXIOXNPORODGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2,3-dihydrofuran, also known as 3-methyltetrahydrofuran, is a cyclic ether compound with a molecular formula of C5H10O. This compound has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-Methyl-2,3-dihydrofuran is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. This compound has a high reactivity towards electrophiles due to the presence of a lone pair of electrons on the oxygen atom in the ring structure.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of 3-Methyl-2,3-dihydrofuran. However, studies have shown that this compound has low toxicity and is relatively safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methyl-2,3-dihydrofuran in laboratory experiments include its high reactivity towards electrophiles, low toxicity, and relatively low cost. However, the limitations include its limited availability and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the research on 3-Methyl-2,3-dihydrofuran. One potential area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of its potential applications in drug discovery and material science. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this compound.

Scientific Research Applications

3-Methyl-2,3-dihydrofuran has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, this compound is used as a solvent and a reactant in the preparation of various organic compounds. In material science, 3-Methyl-2,3-dihydrofuran is used as a component in the production of polymers and resins. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate due to its unique chemical properties.

properties

IUPAC Name

3-methyl-2,3-dihydrofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-5-2-3-6-4-5/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXIOXNPORODGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937833
Record name 3-Methyl-2,3-dihydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2,3-dihydrofuran

CAS RN

1708-27-6
Record name 2,3-Dihydro-3-methylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1708-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan, 2,3-dihydro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2,3-dihydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2,3-dihydrofuran
Reactant of Route 2
3-Methyl-2,3-dihydrofuran
Reactant of Route 3
3-Methyl-2,3-dihydrofuran
Reactant of Route 4
3-Methyl-2,3-dihydrofuran
Reactant of Route 5
3-Methyl-2,3-dihydrofuran
Reactant of Route 6
3-Methyl-2,3-dihydrofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.